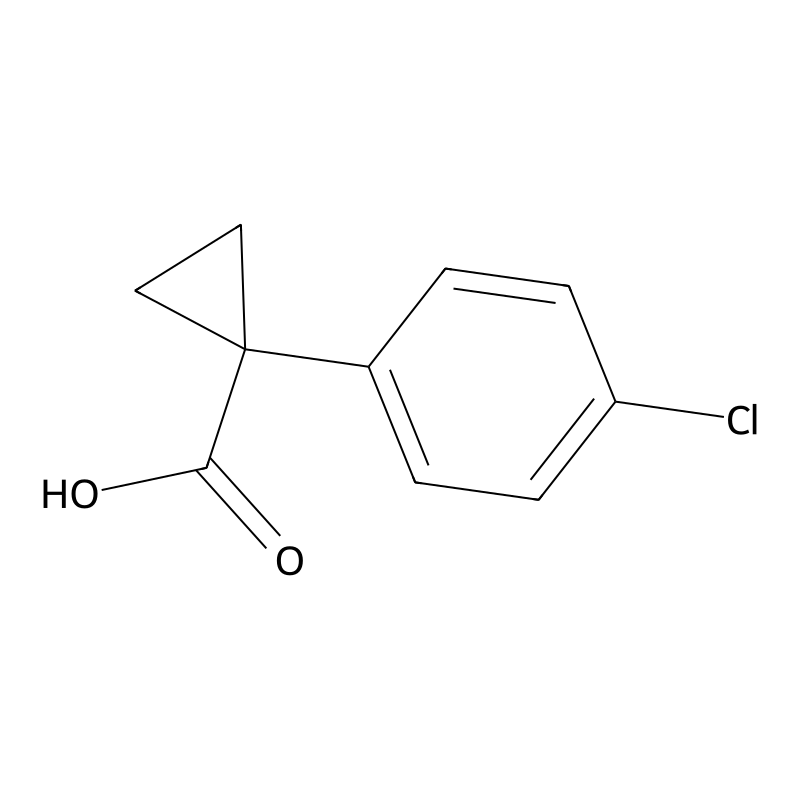1-(4-Chlorophenyl)cyclopropanecarboxylic acid
Catalog No.
S1973070
CAS No.
72934-37-3
M.F
C10H9ClO2
M. Wt
196.63 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
72934-37-3
Product Name
1-(4-Chlorophenyl)cyclopropanecarboxylic acid
IUPAC Name
1-(4-chlorophenyl)cyclopropane-1-carboxylic acid
Molecular Formula
C10H9ClO2
Molecular Weight
196.63 g/mol
InChI
InChI=1S/C10H9ClO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
InChI Key
YAHLWSGIQJATGG-UHFFFAOYSA-N
SMILES
C1CC1(C2=CC=C(C=C2)Cl)C(=O)O
Canonical SMILES
C1CC1(C2=CC=C(C=C2)Cl)C(=O)O
Medicinal Chemistry
Cyclopropane rings are present in many biologically active molecules, including some pharmaceuticals []. Research in this field might involve studying how 1-Cl-CPCA interacts with biological systems or if it can be modified to create new drug candidates.Material Science
Carboxylic acids are useful building blocks for creating new materials with specific properties []. Studies could explore incorporating 1-Cl-CPCA into polymers or other materials to investigate its impact on characteristics like strength or conductivity.Organic Chemistry
The synthesis and properties of novel organic molecules are fundamental areas of research in organic chemistry []. Scientists might study methods for synthesizing 1-Cl-CPCA or explore its reactivity with other molecules.
XLogP3
2.4
GHS Hazard Statements
Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (12.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (12.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
72934-37-3
Wikipedia
1-(4-chlorophenyl)cyclopropanecarboxylic acid
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








